Methyl 6-methoxy-3-(trifluoromethyl)picolinate
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Overview
Description
Methyl 6-methoxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, featuring a methoxy group at the 6-position and a trifluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-3-(trifluoromethyl)picolinate typically involves the reaction of 6-bromo-3-methoxypicolinic acid with potassium carbonate (K2CO3) and iodomethane in N,N-Dimethylformamide (DMF) at 60°C for 4 hours . This reaction results in the formation of the desired methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-3-(trifluoromethyl)picolinate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methoxy-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-methoxy-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxy-3-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)picolinate: Lacks the methoxy group at the 6-position.
Methyl 3-fluoro-6-(trifluoromethyl)picolinate: Contains a fluoro group instead of a methoxy group at the 6-position.
Uniqueness
Methyl 6-methoxy-3-(trifluoromethyl)picolinate is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8F3NO3 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
methyl 6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-3-5(9(10,11)12)7(13-6)8(14)16-2/h3-4H,1-2H3 |
InChI Key |
YDJOFJICSMLWSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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